molecular formula C9H7F2NO2 B11778240 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole

4-(Difluoromethoxy)-2-methylbenzo[d]oxazole

Cat. No.: B11778240
M. Wt: 199.15 g/mol
InChI Key: URGQWSBWXCUHGU-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-methylbenzo[d]oxazole is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a difluoromethoxy group and a methyl group attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole typically involves the introduction of the difluoromethoxy group and the methyl group onto the benzoxazole ring. One common method is the reaction of 2-methylbenzo[d]oxazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The difluoromethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise as a probe for studying biological processes due to its unique chemical properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the presence of the methyl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole
  • 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Uniqueness

4-(Difluoromethoxy)-2-methylbenzo[d]oxazole is unique due to the specific arrangement of the difluoromethoxy and methyl groups on the benzoxazole ring. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

4-(difluoromethoxy)-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-5-12-8-6(13-5)3-2-4-7(8)14-9(10)11/h2-4,9H,1H3

InChI Key

URGQWSBWXCUHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC=C2OC(F)F

Origin of Product

United States

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